6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one
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Overview
Description
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is a synthetic compound that belongs to the class of chromen-4-one derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a chromen-4-one core, which is a common scaffold in many bioactive molecules, and a triazole ring, which is often associated with various pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one typically involves multiple steps, starting from readily available starting materials One common synthetic route involves the condensation of 7-hydroxy-4H-chromen-4-one with an appropriate ethylating agent to introduce the ethyl group at the 6-position
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Additionally, scale-up processes would need to be developed to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 7-position can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The phenyl group on the triazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 7-keto or 7-aldehyde derivatives.
Reduction: Formation of dihydrochromen-4-one derivatives.
Substitution: Formation of substituted phenyl derivatives on the triazole ring.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: Potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The chromen-4-one core and triazole ring can interact with enzymes, receptors, and other proteins, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
- 7-hydroxyneoflavone-6-enamino ketone
- 7-hydroxy-3-hetarylbenzopyran-2- and 4-ones
Uniqueness
6-ethyl-7-hydroxy-3-(4-phenyl-4H-1,2,4-triazol-3-yl)-4H-chromen-4-one is unique due to the presence of both the chromen-4-one core and the triazole ring, which confer distinct biological activities and pharmacological properties. This combination of structural features is not commonly found in other similar compounds, making it a valuable scaffold for drug discovery and development.
Properties
IUPAC Name |
6-ethyl-7-hydroxy-3-(4-phenyl-1,2,4-triazol-3-yl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3/c1-2-12-8-14-17(9-16(12)23)25-10-15(18(14)24)19-21-20-11-22(19)13-6-4-3-5-7-13/h3-11,23H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZQCLIYZGUFBAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NN=CN3C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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